molecular formula C14H15NO4 B14405752 2-Methoxyethyl [(quinolin-8-yl)oxy]acetate CAS No. 88349-71-7

2-Methoxyethyl [(quinolin-8-yl)oxy]acetate

Cat. No.: B14405752
CAS No.: 88349-71-7
M. Wt: 261.27 g/mol
InChI Key: IJDIBVCUWZNGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl [(quinolin-8-yl)oxy]acetate is an organic compound with the molecular formula C14H15NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl [(quinolin-8-yl)oxy]acetate typically involves the esterification of quinolin-8-ol with 2-methoxyethyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours, followed by cooling and extraction to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl [(quinolin-8-yl)oxy]acetate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl [(quinolin-8-yl)oxy]acetate is unique due to its specific ester linkage and methoxyethyl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

88349-71-7

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-methoxyethyl 2-quinolin-8-yloxyacetate

InChI

InChI=1S/C14H15NO4/c1-17-8-9-18-13(16)10-19-12-6-2-4-11-5-3-7-15-14(11)12/h2-7H,8-10H2,1H3

InChI Key

IJDIBVCUWZNGIW-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.